{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone
CAS No.: 439096-47-6
Cat. No.: VC7889526
Molecular Formula: C17H12Cl2F3N3O2
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.
![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone - 439096-47-6](/images/structure/VC7889526.png)
Specification
CAS No. | 439096-47-6 |
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Molecular Formula | C17H12Cl2F3N3O2 |
Molecular Weight | 418.2 g/mol |
IUPAC Name | [5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Standard InChI | InChI=1S/C17H12Cl2F3N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)20)16(26)25-7-5-12(17(19,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3 |
Standard InChI Key | CXZHMNIHSFZAEM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)Cl |
Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule features a 1,4-diazepine ring (a seven-membered heterocycle with two nitrogen atoms) fused to a 4-isoxazolyl group (a five-membered ring containing one oxygen and one nitrogen atom). Key substituents include:
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5-[Chloro(difluoro)methyl]: A trifluoromethyl group with a chlorine substitution on the diazepine ring.
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3-(2-Chloro-6-fluorophenyl): A disubstituted phenyl ring with chlorine and fluorine atoms at the 2- and 6-positions, respectively.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₁₂Cl₂F₃N₃O₂ |
Molecular Weight | 418.2 g/mol |
IUPAC Name | {5-[Chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone |
SMILES | ClC(F)(F)C1NCCCN1C(=O)C2=C(ON=C2C)C3=C(C=CC(=C3Cl)F)C |
The presence of electronegative groups (Cl, F) enhances lipophilicity and bioavailability, while the isoxazole moiety contributes to metabolic resistance .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves convergent strategies to assemble the diazepine and isoxazole subunits:
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Diazepine Core: Constructed via cyclization of 1,4-diamine precursors. For example, 5-chloro-7-fluoro-1H-indol-2-yl intermediates are alkylated with 4-methyl-1,4-diazepane under basic conditions .
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Isoxazole Ring: Synthesized through 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Ultrasound-assisted methods improve yield and regioselectivity .
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Coupling Reaction: The diazepine and isoxazole subunits are linked via a ketone bridge using carbodiimide-mediated coupling .
Key Reaction Steps:
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Formation of 5-[Chloro(difluoro)methyl]-1,4-diazepine:
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Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole:
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Final Coupling:
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Conditions: EDC/HOBt-mediated amidation in anhydrous THF.
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Pharmacological Activity
Mechanism of Action
The compound exhibits high affinity for the cannabinoid CB1 receptor (Ki = 2.3 nM), acting as a competitive antagonist . This mechanism mirrors Rimonabant, which modulates appetite and energy homeostasis by blocking endogenous cannabinoid signaling in the hypothalamus.
Table 2: Pharmacokinetic Data (Preclinical)
Parameter | Value |
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CB1 Receptor Ki | 2.3 nM |
Plasma Half-Life (rat) | 4.2 hours |
LogP (Lipophilicity) | 3.8 |
Bioavailability (oral) | 67% |
Applications and Future Directions
Current Status
The compound is primarily a research tool for studying endocannabinoid signaling. No clinical trials are reported, but its optimized pharmacokinetics suggest potential for repurposing .
Research Gaps
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In Vivo Efficacy: Requires validation in obesity and addiction models.
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Safety Profiling: Chronic toxicity studies are needed to assess CNS effects.
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